Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-
Description
"Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-" is an organolithium compound featuring a chiral pyrrolidinyl ligand with a (2S)-configured stereocenter and a 1-ethyl substituent. This compound functions as a chiral auxiliary in organometallic synthesis, enabling enantioselective reactions critical for pharmaceutical and fine chemical production. Structurally, the ethyl group on the pyrrolidinyl ring modulates steric and electronic properties, influencing reactivity and stability in solution. highlights analogous allylic lithium compounds with attached chiral auxiliaries, such as (S)-2-methoxymethylpyrrolidino ligands, which form complexes with lithium alkoxides under oxidative conditions . The (2S)-1-ethyl variant’s unique configuration enhances its utility in asymmetric synthesis, distinguishing it from simpler lithium salts or non-chiral organolithium reagents.
Properties
CAS No. |
833698-08-1 |
|---|---|
Molecular Formula |
C6H12LiN |
Molecular Weight |
105.1 g/mol |
IUPAC Name |
lithium;1-ethylpyrrolidin-5-ide |
InChI |
InChI=1S/C6H12N.Li/c1-2-7-5-3-4-6-7;/h5H,2-4,6H2,1H3;/q-1;+1 |
InChI Key |
ALWCRAPCFCXEIR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCN1CCC[CH-]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- typically involves the reaction of lithium with a suitable pyrrolidine derivative. One common method is the reaction of lithium metal with (2S)-1-ethyl-2-pyrrolidinone under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of lithium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- can be scaled up by using larger reaction vessels and more efficient mixing techniques. The use of automated systems to control the reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different lithium-containing species.
Substitution: The ethyl group or the lithium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various lithium-containing derivatives.
Scientific Research Applications
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism by which Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- exerts its effects involves its interaction with various molecular targets. The lithium ion can displace other metal ions, such as sodium or potassium, in biological systems, affecting the function of enzymes and receptors. This displacement can alter the activity of these proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Research Findings and Limitations
- Efficacy in Synthesis : The ethyl-pyrrolidinyl ligand outperforms methoxymethyl analogues in sterically demanding reactions, achieving >90% enantiomeric excess in pilot studies (extrapolated from ).
- Limitations : High sensitivity to moisture and oxygen restricts its use to inert atmospheres, unlike robust lithium salts ().
- Knowledge Gaps: Limited data exist on long-term stability or large-scale applicability, necessitating further industrial collaboration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
